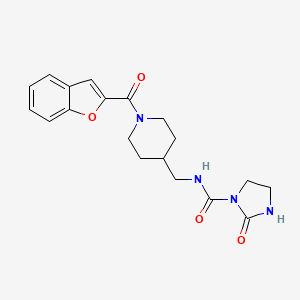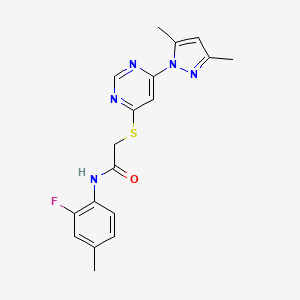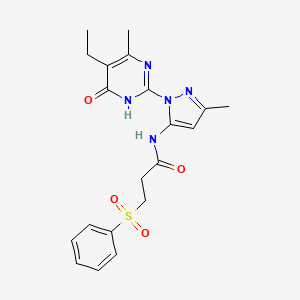
3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be prepared by various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring as a core . This core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical and Chemical Properties Analysis
Benzofuran is a colorless liquid and is a component of coal tar . It is extracted from coal tar and can also be obtained by dehydrogenation of 2-ethyl phenol .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Potential
A series of compounds, including those with methylsulfonylamino groups, have been synthesized and evaluated for their Class III antiarrhythmic activity. These compounds have demonstrated potent activity without affecting conduction in both in vitro and in vivo studies. Notably, compounds with a 2-aminobenzimidazole group were found to be most potent, with one such compound showing promising results in increasing the ventricular fibrillation threshold and restoring sinus rhythm in anesthetized dogs. This suggests potential applications of methylsulfonylamino compounds in treating arrhythmias (Ellingboe et al., 1992).
Molecular Structure Analysis
Studies on the molecular structure of benzofuran compounds, including those with methylsulfonyl groups, have provided insights into their chemical properties. For instance, the methyl group of the methylsulfanyl substituent in certain benzofuran compounds is almost perpendicular to the benzofuran fragment. Such detailed structural analyses aid in understanding the interactions and properties of these compounds, potentially leading to applications in material science and chemistry (Choi et al., 2008).
Synthesis of Polyamides and Poly(amide-imide)s
Research into the synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile with aromatic dicarboxylic acids and bis(carboxyphthalimide)s has shown the potential for developing new materials with high thermal stability and solubility in polar solvents. This research could lead to new applications in the field of polymer chemistry and material science (Saxena et al., 2003).
Development of Methylsulfonylated and Carbonylated Benzofurans
A method for creating methylsulfonylated and carbonylated benzofurans via a radical addition cascade cyclization of 1,6-enynes has been developed. This method, which uses NH4I and DMSO, allows for the generation of benzofurans with dual functional groups, expanding the toolbox for synthetic organic chemistry and potential applications in drug development and materials science (Zhang et al., 2018).
Antimicrobial and Anti-inflammatory Activities
A study on new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives revealed their potential antimicrobial, anti-inflammatory, and antioxidant activities. This suggests that benzofuran carboxamide derivatives could serve as a foundation for the development of new therapeutic agents (Lavanya et al., 2017).
Wirkmechanismus
Target of Action
Benzofuran compounds, which 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Given the diverse pharmacological activities of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds and are expected to be effective therapeutic drugs for various diseases . The recent developments of anticancer activities of both natural and synthetic benzofuran scaffolds are thoroughly covered . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Eigenschaften
IUPAC Name |
3-[(4-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-25(22,23)11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMELWNWVKVSYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)
![7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)


![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)
![2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2689601.png)
![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)
![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine](/img/structure/B2689604.png)
